
6-O-(Triisopropylsilyl)-D-galactal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-(Triisopropylsilyl)-D-galactal is a silyl-protected derivative of D-galactal, a carbohydrate molecule. This compound is primarily used in organic synthesis, particularly in the field of carbohydrate chemistry, where it serves as a protective group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, which helps in selective reactions and prevents unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal typically involves the protection of the hydroxyl group at the 6-position of D-galactal with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions or fluoride ions (e.g., tetrabutylammonium fluoride) can facilitate the removal of the triisopropylsilyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of deprotected D-galactal or other substituted derivatives.
科学的研究の応用
6-O-(Triisopropylsilyl)-D-galactal is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
作用機序
The primary function of 6-O-(Triisopropylsilyl)-D-galactal is to act as a protective group for the hydroxyl functionalities in carbohydrate molecules. The triisopropylsilyl group provides steric hindrance, which prevents unwanted side reactions and allows for selective reactions at other positions. The removal of the protective group can be achieved under specific conditions, revealing the free hydroxyl group for further functionalization.
類似化合物との比較
- 6-O-(Tert-butyldimethylsilyl)-D-galactal
- 6-O-(Triethylsilyl)-D-galactal
- 6-O-(Trimethylsilyl)-D-galactal
Comparison:
- Steric Hindrance: 6-O-(Triisopropylsilyl)-D-galactal provides greater steric hindrance compared to its triethyl and trimethyl counterparts, making it more effective in preventing side reactions.
- Stability: The triisopropylsilyl group offers higher stability under acidic and basic conditions compared to tert-butyldimethylsilyl and other silyl groups.
- Selectivity: The increased steric bulk of the triisopropylsilyl group allows for more selective reactions, making it a preferred choice in complex synthetic pathways.
特性
IUPAC Name |
(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-RBSFLKMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446207 |
Source


|
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166021-01-8 |
Source


|
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
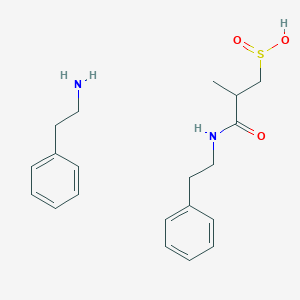
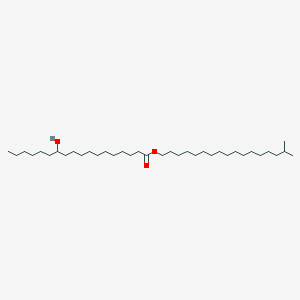
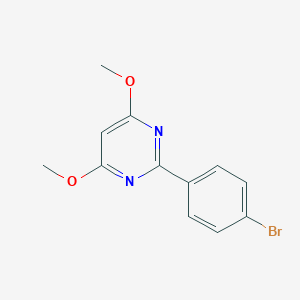
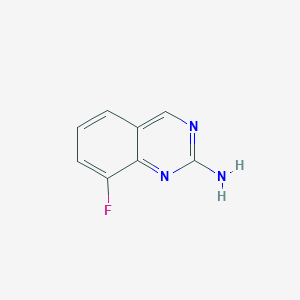
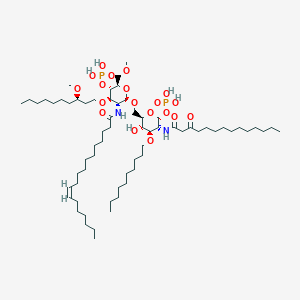
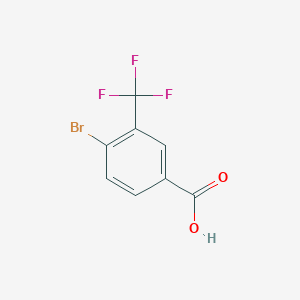
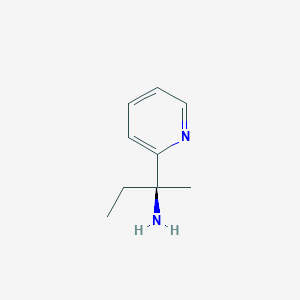
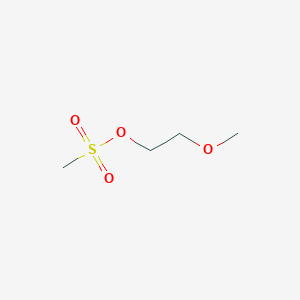
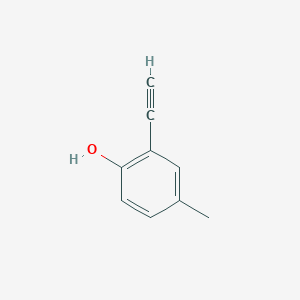
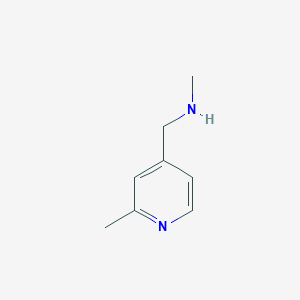
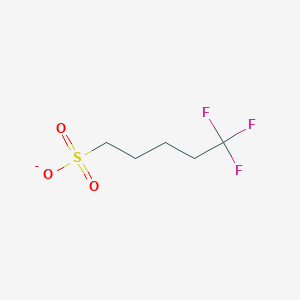

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

